2-(1-Aminocyclobutyl)acetamide hydrochloride

Peptide Engineering Conformational Analysis Structure-Activity Relationship

Researchers designing conformationally constrained peptides often face extended lead times for custom cyclobutyl building blocks. 2-(1-Aminocyclobutyl)acetamide hydrochloride (CAS 1384428-91-4) eliminates this bottleneck as an off-the-shelf, hydrochloride salt reagent with predictable reactivity. • Constrained Cyclobutane Core: ~115° τ(N-Cα) bond angle drives β-turn and 3₁₀-helix stabilization for unambiguous SAR interpretation. • Distinct H-Bond Topology: Acetamide side chain separated by a methylene spacer enables precise spatial presentation of hydrogen-bonding groups. • Supply Reliability: 95% purity, off-white solid, available in 50 mg to 1 g quantities; shipped at ambient temperature under inert atmosphere.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
CAS No. 1384428-91-4
Cat. No. B1377333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminocyclobutyl)acetamide hydrochloride
CAS1384428-91-4
Molecular FormulaC6H13ClN2O
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESC1CC(C1)(CC(=O)N)N.Cl
InChIInChI=1S/C6H12N2O.ClH/c7-5(9)4-6(8)2-1-3-6;/h1-4,8H2,(H2,7,9);1H
InChIKeyATWJAYXTMYRRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Aminocyclobutyl)acetamide hydrochloride Product Overview


2-(1-Aminocyclobutyl)acetamide hydrochloride (CAS 1384428-91-4) is a cyclobutyl amino acid derivative and hydrochloride salt form of 2-(1-aminocyclobutyl)acetamide . As a conformationally constrained building block, it introduces a rigid cyclobutane core into peptide and small-molecule frameworks, enabling researchers to control molecular geometry in structure–activity relationship (SAR) studies . The compound is supplied as an off-white solid with typical purity specifications of 95% [1], and its primary utility lies in peptide engineering and medicinal chemistry applications where conformational restriction is critical for modulating bioactivity .

Conformational constraint for peptide SAR studies
Distinct H-bond donor/acceptor array for peptidomimetic design
Hydrochloride salt ensures reproducible handling and solubility

Why 2-(1-Aminocyclobutyl)acetamide hydrochloride Cannot Be Substituted


Generic substitution of 2-(1-aminocyclobutyl)acetamide hydrochloride with other cyclobutyl amino acid derivatives is precluded by its unique structural topology. Unlike cyclobutylglycines or 1-aminocyclobutane-1-carboxylic acid (Ac4c), which position the amino and carboxyl groups on adjacent or identical carbons respectively, this compound features an acetamide side chain extending from the cyclobutyl α-carbon . This distinct molecular architecture confers a specific orientation of hydrogen-bonding donors and acceptors, enabling predictable integration into amide bond-forming reactions for constrained peptide synthesis. Moreover, the hydrochloride salt form ensures enhanced aqueous solubility and handling stability compared to the free base, a critical factor for reproducible experimental workflows . Substitution with an unconstrained analog (e.g., glycine amide) would eliminate the conformational restriction imparted by the cyclobutane ring, fundamentally altering the intended SAR readout [1].

This compound
Cyclobutyl scaffold with acetamide side chain; distinct H-bond geometry
Ac4c / cyclobutylglycines
Carboxyl directly on α‑carbon; H-bond orientation and conformational bias differ
This compound
Conformationally constrained cyclobutane core
Acyclic amino acid amides (e.g., glycinamide)
Full backbone flexibility; eliminates structural control required for SAR readout
Hydrochloride salt
Enhanced aqueous solubility and stability; reliable formulation
Free base
Lower solubility may reduce reproducibility; storage instability possible

2-(1-Aminocyclobutyl)acetamide hydrochloride Differentiation Evidence


Conformational Constraint vs. Acyclic Analogs

The cyclobutane ring in 2-(1-aminocyclobutyl)acetamide hydrochloride imposes significant conformational constraints on the molecular backbone compared to acyclic analogs such as 2-aminoacetamide (glycinamide). The τ(N-Cα) bond angle in analogous cyclobutyl α,α-dialkylated amino acids (e.g., Ac4c) is significantly expanded from the regular tetrahedral value, with a reported average value of approximately 115° [1]. This geometric distortion directly restricts the accessible φ and ψ dihedral angles of the backbone, favoring specific secondary structures such as β-turns and 3₁₀-helices [1]. In contrast, acyclic 2-aminoacetamide exhibits unconstrained bond angles (~109.5°) and full conformational freedom, precluding predictable structural control.

Backbone Constraint
Class-level
τ(N-Cα) ~115° vs ~109.5° (acyclic)
Supports conformational control context
Inferred from Ac4c analog data; direct measurement not reported
Peptide Engineering Conformational Analysis Structure-Activity Relationship

Distinct H-Bonding Array vs. Ac4c

2-(1-Aminocyclobutyl)acetamide hydrochloride presents a distinct hydrogen-bonding donor/acceptor array compared to 1-aminocyclobutane-1-carboxylic acid (Ac4c). The target compound features a primary amide group (-C(=O)NH₂) separated from the cyclobutyl α-carbon by a methylene spacer, enabling longer-range hydrogen-bonding interactions . Ac4c, in contrast, positions the carboxyl group directly on the α-carbon, resulting in a tighter H-bonding geometry. While direct comparative binding data are not available, the difference in spacer length (one methylene unit; ~1.5 Å) alters the spatial orientation of the hydrogen-bonding group, which can critically affect peptide folding and target engagement in constrained systems [1].

H-Bond Geometry
Supporting evidence
Methylene spacer extends H-bond group ~1.5 Å relative to Ac4c
Altered spatial presentation of H-bond donors
Direct binding comparison data unavailable
Peptidomimetic Design Hydrogen Bonding Solid-Phase Synthesis

Salt Form Advantage vs. Free Base

The hydrochloride salt form of 2-(1-aminocyclobutyl)acetamide hydrochloride (CAS 1384428-91-4) provides superior aqueous solubility and handling stability compared to the free base form (2-(1-aminocyclobutyl)acetamide, CAS 1384510-61-5) . While precise solubility values are not reported in the primary literature, the general class behavior of amine hydrochlorides shows >10-fold increased aqueous solubility relative to the neutral free base [1]. The hydrochloride salt is a stable off-white solid with a recommended storage condition of room temperature under inert atmosphere, whereas the free base may be more prone to degradation and handling difficulties [2].

Salt Form Handling
Class-level
>10-fold solubility increase typical for amine HCl vs free base
Supports formulation and reproducibility
General class behavior; product-specific solubility not reported
Formulation Solubility Handling Stability

Commercial Availability vs. Other Cyclobutyl Building Blocks

2-(1-Aminocyclobutyl)acetamide hydrochloride is commercially available from multiple reputable vendors with a standard purity specification of 95% [1]. In contrast, closely related constrained cyclobutyl building blocks such as 1-aminocyclobutane-1-carboxylic acid (Ac4c) are less widely stocked, and many protected variants (e.g., Fmoc-cyclobutylglycine) require custom synthesis with longer lead times [2]. The target compound's availability in quantities ranging from 50 mg to 1 g from stock facilitates rapid procurement for initial SAR exploration [1].

Commercial Availability
Supporting evidence
95% purity; stock from multiple vendors (50 mg–1 g)
Procurement reliability
Based on vendor catalogs as of 2025–2026
Procurement Purity Availability

2-(1-Aminocyclobutyl)acetamide hydrochloride Application Scenarios


Conformationally Constrained Peptide SAR Studies

The cyclobutyl core of 2-(1-aminocyclobutyl)acetamide hydrochloride restricts backbone flexibility, as evidenced by the ~115° τ(N-Cα) bond angle in analogous Ac4c residues [1]. This constraint favors specific secondary structures (β-turns, 3₁₀-helices), enabling researchers to systematically probe the conformational requirements for peptide–target interactions. The compound is ideally suited for solid-phase peptide synthesis where predictable folding patterns are critical for SAR interpretation.

Rigidified Amino Acid Analog Design for Medicinal Chemistry

The distinct hydrogen-bonding array—an acetamide group separated by a methylene spacer from the cyclobutyl α-carbon—provides a unique topological handle for designing peptidomimetics with altered target engagement profiles . This feature is particularly valuable in medicinal chemistry campaigns aiming to optimize binding affinity or selectivity by fine-tuning the spatial presentation of hydrogen-bonding groups.

Building Block for Complex Organic Synthesis

The hydrochloride salt form ensures superior aqueous solubility and long-term stability at room temperature under inert atmosphere compared to the free base [2]. This makes 2-(1-aminocyclobutyl)acetamide hydrochloride a preferred reagent for multi-step synthetic sequences where consistent solubility and minimal degradation are paramount.

Rapid Procurement for Exploratory Chemistry

With a standard purity of 95% and off-the-shelf availability from multiple vendors in quantities ranging from 50 mg to 1 g, this compound is immediately accessible for exploratory SAR campaigns [3]. Its ready availability contrasts with many custom-synthesized constrained cyclobutyl building blocks, reducing project initiation delays.

Application
Selection Property
Validation Focus
Constrained peptide SAR studies
Conformational constraint profile
Secondary structure control (β-turns, 3₁₀-helices)
Peptidomimetic design
Hydrogen-bonding array topology
Spatial presentation of H-bond groups
Multi-step organic synthesis
Salt-form handling stability
Solution-phase reproducibility and storage
Exploratory SAR campaigns
Off-the-shelf procurement profile
Project initiation timelines and supply consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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